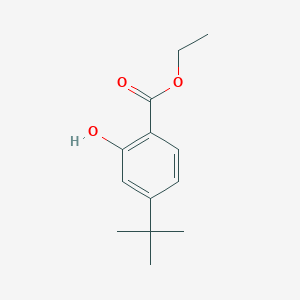

Ethyl 4-tert-butyl-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-tert-butyl-2-hydroxybenzoate is an organic compound with the molecular formula C13H18O3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with an ethyl ester and a tert-butyl group at the para position. This compound is part of the paraben family, which is widely used as preservatives in cosmetic and pharmaceutical products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-tert-butyl-2-hydroxybenzoate can be synthesized through the esterification of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-tert-butyl-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Ethyl 4-tert-butyl-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.

Medicine: Explored for its potential use in drug formulations due to its stability and preservative properties.

Industry: Widely used in the cosmetic and pharmaceutical industries as a preservative to extend the shelf life of products

Mecanismo De Acción

The exact mechanism of action of ethyl 4-tert-butyl-2-hydroxybenzoate is not fully understood. it is believed to exert its effects by inhibiting the synthesis of DNA and RNA, as well as enzymes such as ATPase and phosphotransferase in certain bacterial species. This inhibition disrupts cellular processes, leading to the antimicrobial properties observed .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-hydroxybenzoate

- Propyl 4-hydroxybenzoate

- Butyl 4-hydroxybenzoate

Uniqueness

Ethyl 4-tert-butyl-2-hydroxybenzoate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability compared to other parabens. This makes it particularly effective as a preservative in formulations where higher stability and longer shelf life are required .

Actividad Biológica

Ethyl 4-tert-butyl-2-hydroxybenzoate, often abbreviated as ETHAB, is a compound of significant interest in pharmacological and toxicological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the condensation of 4-tert-butyl-2-hydroxybenzoic acid with ethanol. Its molecular formula is C13H18O3, and it is classified as a benzoate ester. The presence of the hydroxyl group contributes to its potential biological activity, including antioxidant and gastroprotective effects.

Biological Activities

1. Antioxidant Activity

ETHAB has been evaluated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power), have demonstrated that ETHAB exhibits significant free radical scavenging activity. In a study, it was shown to reduce malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation, which is beneficial for cellular integrity .

2. Gastroprotective Effects

One of the most notable biological activities of ETHAB is its gastroprotective effect against ethanol-induced gastric mucosal injury. In an experimental study involving rats, ETHAB was administered at various doses (5, 10, and 20 mg/kg) prior to ethanol exposure. The results indicated that pretreatment with ETHAB significantly reduced gastric lesions and enhanced mucus secretion. Histological examinations revealed that ETHAB treatment led to decreased submucosal edema and leucocyte infiltration, suggesting its protective role in maintaining gastric mucosal integrity .

3. Cytotoxicity Studies

Cytotoxicity assays using the WRL68 cell line demonstrated that ETHAB had an IC50 value greater than 100 µg/mL, indicating low toxicity at tested concentrations. This suggests that ETHAB can be safely utilized in therapeutic contexts without significant cytotoxic effects .

The mechanism underlying the biological activities of ETHAB can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The hydroxyl group in ETHAB facilitates hydrogen bonding and interacts with free radicals, thereby neutralizing them and preventing oxidative damage.

- Gastroprotective Mechanism : ETHAB enhances gastric mucosal defense by increasing superoxide dismutase (SOD) activity and promoting mucus secretion while reducing inflammatory markers such as MDA levels .

Study on Gastroprotective Activity

In a controlled study examining the gastroprotective effects of ETHAB:

- Methodology : Rats were divided into groups receiving different treatments prior to ethanol induction.

- Findings : Significant reductions in gastric lesions were observed in groups treated with ETHAB compared to control groups. Enhanced SOD activity and increased pH levels were noted as well .

Antioxidant Efficacy

A comparative analysis of antioxidant activity showed that ETHAB outperformed several common antioxidants in scavenging free radicals across multiple assays (DPPH, FRAP). This positions ETHAB as a potential candidate for further development in antioxidant therapies .

Propiedades

IUPAC Name |

ethyl 4-tert-butyl-2-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-16-12(15)10-7-6-9(8-11(10)14)13(2,3)4/h6-8,14H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNXDKRCIZEIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.